molecular formula C19H21F3N2O3 B2444134 1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea CAS No. 1351641-25-2

1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea

Cat. No. B2444134
CAS RN: 1351641-25-2
M. Wt: 382.383
InChI Key: DFLLYVZESXCPOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways of immune cells such as B cells and macrophages. By inhibiting BTK, 1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea blocks the activation and proliferation of these immune cells, leading to reduced inflammation and suppression of autoimmune responses. In cancer cells, 1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea inhibits the BTK-mediated signaling pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea has demonstrated dose-dependent inhibition of BTK activity, leading to suppression of immune cell activity and reduced tumor growth. 1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea has also been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.

Advantages and Limitations for Lab Experiments

1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea has several advantages for use in lab experiments, including its high potency and selectivity for BTK inhibition, favorable pharmacokinetic profile, and lack of significant toxicity. However, 1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea has some limitations, including its limited solubility in water and its potential for off-target effects on other kinases.

Future Directions

There are several potential future directions for research on 1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea. One area of interest is the development of 1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea as a therapeutic agent for autoimmune diseases and inflammatory disorders, where its selective inhibition of BTK may provide a more targeted and effective treatment approach. Another area of interest is the combination of 1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea with other drugs or therapies, such as immune checkpoint inhibitors or chemotherapy, to enhance its efficacy in cancer treatment. Finally, further research is needed to fully understand the mechanism of action and potential off-target effects of 1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea, as well as its potential for clinical use in humans.

Synthesis Methods

The synthesis of 1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea involves a series of chemical reactions, starting with the reaction of 4-methoxyphenethylamine with 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid to form an amide intermediate. This intermediate is then reacted with phosgene to form the corresponding isocyanate, which is finally reacted with 1,3-diaminopropane to yield 1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea.

Scientific Research Applications

1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, 1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea has shown promising results in inhibiting the growth and proliferation of cancer cells, suppressing the activity of immune cells involved in autoimmune diseases, and reducing inflammation in animal models of inflammatory disorders.

properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O3/c1-27-16-9-7-14(8-10-16)11-12-23-17(25)24-13-18(26,19(20,21)22)15-5-3-2-4-6-15/h2-10,26H,11-13H2,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLLYVZESXCPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea

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